molecular formula C16H12Br2O2 B12367657 Carbonic anhydrase/AChE-IN-1

Carbonic anhydrase/AChE-IN-1

Cat. No.: B12367657
M. Wt: 396.07 g/mol
InChI Key: RHJMWLDPBVMLBR-XBXARRHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic anhydrase/AChE-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbonic anhydrase/AChE-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against carbonic anhydrase and acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonic anhydrase/AChE-IN-1 include:

Uniqueness

This compound is unique due to its dual inhibitory action on both carbonic anhydrase and acetylcholinesterase, making it a valuable compound for research and therapeutic applications. Its ability to target two different enzymes simultaneously sets it apart from other inhibitors that typically target only one enzyme .

Properties

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12Br2O2/c1-20-16-9-5-12(10-14(16)18)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+

InChI Key

RHJMWLDPBVMLBR-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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